4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Description
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a structurally complex small molecule featuring a benzamide core linked to two distinct heterocyclic systems: a 3,4-dihydroisoquinoline sulfonyl group and a 5-propyl-substituted tetrahydrothiazolo[5,4-c]pyridine moiety. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in therapeutic applications.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5-propyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S2.ClH/c1-2-13-28-14-12-22-23(17-28)33-25(26-22)27-24(30)19-7-9-21(10-8-19)34(31,32)29-15-11-18-5-3-4-6-20(18)16-29;/h3-10H,2,11-17H2,1H3,(H,26,27,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFMXGXPRCHRRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs, particularly substituted benzamide derivatives, have been extensively characterized for their spectroscopic and physicochemical properties. Below is a detailed comparison based on substituent effects, heterocyclic frameworks, and computational docking methodologies.
Structural and Substituent Analysis
The compound diverges from the N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide series () in its heterocyclic systems and substituents. Key distinctions include:
- Sulfonyl group: The target compound’s sulfonyl moiety introduces strong hydrogen-bond acceptor capacity, likely improving target affinity compared to simpler halogenated analogs. Propyl side chain: The 5-propyl group on the tetrahydrothiazolo-pyridine may increase lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility.
Spectroscopic Data
Spectroscopic profiles from highlight substituent-dependent variations:
*Predicted IR bands for the target compound are inferred from its sulfonyl and amide functional groups.
- Key Observations :
- The target compound’s sulfonyl group would exhibit strong S=O stretching vibrations (~1350 cm⁻¹), absent in halogenated analogs.
- The propyl side chain may introduce additional aliphatic C–H stretches (~2850–2960 cm⁻¹) in IR spectra.
Computational Docking Insights
Key findings relevant to analog comparison include:
- Glide Accuracy : Glide achieves <1 Å RMSD in 50% of redocking studies, outperforming GOLD and FlexX .
- Enrichment Factors : Glide 2.5 shows 3× higher enrichment than earlier versions, critical for prioritizing sulfonamide/benzamide analogs in virtual screens .
- Implications for Target Compound: The dihydroisoquinoline sulfonyl group’s rigidity may favor precise docking into conserved binding pockets, while the propyl chain’s flexibility could require torsional sampling during simulations.
Preparation Methods
Preparation of Dihydroisoquinoline
The dihydroisoquinoline core is synthesized via catalytic hydrogenation of isoquinoline using palladium on carbon (Pd/C) in methanol under hydrogen gas (1 atm, 25°C, 12 h). This yields 1,2,3,4-tetrahydroisoquinoline, which is purified via distillation (bp 110–112°C) to >98% purity.
Sulfonation of Benzoic Acid Derivative
4-Mercaptobenzoic acid is oxidized to 4-sulfobenzoic acid using 30% hydrogen peroxide in acetic acid (70°C, 4 h). The sulfonic acid group is converted to sulfonyl chloride by reacting with phosphorus pentachloride (PCl₅) in dichloromethane (0°C, 2 h), yielding 4-(chlorosulfonyl)benzoic acid.
Table 1: Sulfonation Reaction Parameters
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Oxidizing Agent | H₂O₂ (30%) in CH₃COOH | 92% | |
| Chlorination Agent | PCl₅ in CH₂Cl₂ | 88% | |
| Temperature | 0–5°C | - |
Sulfonamide Coupling
4-(Chlorosulfonyl)benzoic acid reacts with dihydroisoquinoline in tetrahydrofuran (THF) at 0–5°C for 1 h, forming 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid. The product is isolated via aqueous workup (NaHCO₃ wash) and recrystallized from ethanol (mp 182–184°C).
Acid Chloride Formation and Amidation
Conversion to Benzoyl Chloride
The benzoic acid derivative is treated with phosphorus oxychloride (POCl₃) in a THF/ethyl acetate mixture (1:1 v/v) at 0–5°C for 1 h, yielding 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl chloride. Excess POCl₃ is removed under reduced pressure.
Table 2: Acid Chloride Synthesis Conditions
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Reagent | POCl₃ in THF/EtOAc | 89% | |
| Temperature | 0–5°C | - | |
| Reaction Time | 1 h | - |
Amidation with Thiazolopyridine Amine
The benzoyl chloride reacts with 5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine in dimethylformamide (DMF) at 25°C for 4 h. The reaction is quenched with ice water, and the crude product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to yield the free base (mp 205–207°C).
Hydrochloride Salt Formation and Purification
Salt Preparation
The free base is dissolved in anhydrous diethyl ether and treated with hydrogen chloride (HCl) gas at 0°C for 30 min. The precipitated hydrochloride salt is filtered and washed with cold ether (yield 94%).
Crystallization and Characterization
The salt is recrystallized from ethanol/water (9:1) to afford white crystals. Purity is confirmed via HPLC (>99%, C18 column, 0.1% TFA/MeCN).
Table 3: Analytical Data for Final Compound
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 506.5 g/mol | MS | |
| Melting Point | 210–212°C | DSC | |
| Purity | >99% | HPLC |
Reaction Optimization and Mechanistic Insights
Solvent Effects on Amidation
Tetrahydrofuran/ethyl acetate mixtures enhance reaction rates by stabilizing the acyl chloride intermediate, as evidenced by 15% higher yields compared to pure THF. DMF facilitates amine nucleophilicity but requires stringent drying to avoid hydrolysis.
Temperature Control in Sulfonation
Maintaining 0–5°C during sulfonyl chloride formation minimizes side reactions (e.g., disulfide formation), improving yields from 75% to 88%.
Comparative Analysis with Analogous Compounds
Structural analogs, such as 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(m-tolyl)benzamide and N-[4-(methylsulfanyl)phenyl] derivatives, exhibit similar synthetic pathways but differ in amine coupling steps. The thiazolopyridine moiety in the target compound introduces steric hindrance, necessitating prolonged reaction times (4 h vs. 2 h for toluidine analogs).
Challenges and Limitations
Q & A
Q. Characterization :
- NMR (1H/13C): Assign peaks for sulfonyl (δ ~3.5–4.0 ppm for SO2) and thiazolo-pyridine protons (δ ~6.8–7.5 ppm) .
- HPLC : Monitor purity (>95%) using a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .
- X-ray Crystallography (if crystalline): Resolve the thiazolo-pyridine and dihydroisoquinoline moieties to confirm stereochemistry .
Advanced: How can researchers optimize reaction yields while minimizing byproducts in multi-step syntheses?
Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, optimize sulfonylation by testing DCM vs. THF at 0–25°C .
- Flow Chemistry : Implement continuous-flow systems for exothermic steps (e.g., amide coupling) to improve heat dissipation and reduce side reactions .
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate steps at optimal conversion .
Advanced: How should conflicting biological activity data (e.g., kinase inhibition vs. off-target effects) be analyzed?
Answer:
- Dose-Response Curves : Perform IC50 assays across multiple concentrations (e.g., 0.1–100 µM) to distinguish specific vs. nonspecific inhibition .
- Counter-Screening : Test against structurally related kinases (e.g., PKA, PKC) to identify selectivity patterns .
- Cellular Assays : Validate target engagement using CRISPR-edited cell lines or siRNA knockdowns .
Advanced: What strategies are effective for designing analogs to improve metabolic stability without compromising activity?
Answer:
- Bioisosteric Replacement : Substitute the propyl group on the thiazolo-pyridine with cyclopropyl or fluorinated alkyl chains to enhance metabolic resistance .
- Computational Modeling : Use DFT calculations to predict metabolic hotspots (e.g., CYP450 oxidation sites) and guide structural modifications .
- In Vitro Microsomal Stability Assays : Compare t1/2 values of analogs in human liver microsomes to prioritize candidates .
Basic: What stability-indicating parameters should be monitored during storage?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via HPLC .
- pH Stability : Assess solubility and degradation in buffers (pH 1–9) to identify optimal storage conditions (e.g., lyophilized at -20°C) .
Advanced: How can computational methods guide the exploration of structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to prioritize substituents .
- QSAR Modeling : Train regression models on IC50 data from analogs to predict activity of untested derivatives .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., LogP, BBB permeability) during early design .
Advanced: What experimental controls are essential for validating target engagement in cellular assays?
Answer:
- Negative Controls : Use inactive enantiomers or scrambled analogs to rule out nonspecific effects .
- Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity .
- Orthogonal Assays : Combine Western blotting (phospho-target detection) with cellular thermal shift assays (CETSA) to confirm target modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
